3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Overview
Description
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a chlorothiophene ring and a fluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with a fluoromethylated pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal
- 3-(5-Chlorothiophen-2-yl)propane-1-thiol
- 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is unique due to the presence of both a fluoromethyl group and a pyrrolidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound consists of a pyrrolidine core substituted with a chlorothiophene and a fluoromethyl group. The presence of these functional groups contributes to its chemical reactivity and biological properties.
- Pyrrolidine core : A five-membered nitrogen heterocycle that plays a crucial role in drug design due to its ability to interact with various biological targets.
- Chlorothiophene group : Known for its role in enhancing the compound's lipophilicity, which can influence absorption and distribution in biological systems.
- Fluoromethyl group : This moiety is involved in nucleophilic substitutions and can significantly impact the compound's pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of compounds similar to this compound can provide insights into its potential biological activity. The following table summarizes some related compounds, their structural features, and observed biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(4-chlorothiophen-2-yl)thiazol-2-amine | Thiazole and chlorothiophene | Anti-inflammatory |
1-(5-chloro-2-thienyl)ethanone | Thiophene derivative | Antimicrobial properties |
4-(3-Chloro-5-trifluoromethyl)pyridin-2-amine | Pyridine derivative with trifluoromethyl group | Antibacterial activity |
The unique combination of the pyrrolidine ring with both chlorothiophene and fluoromethyl groups may enhance the pharmacokinetic properties compared to similar compounds, potentially leading to improved efficacy in therapeutic applications.
The precise mechanism of action for this compound remains unclear due to a lack of extensive research. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammatory pathways, thereby modulating their activity. Molecular docking studies could elucidate its binding affinities and interactions with target proteins related to inflammation or cancer progression.
Case Studies and Research Findings
- Inflammatory Response Inhibition : Research indicates that similar compounds can inhibit cyclooxygenase enzymes, suggesting that this compound may also possess anti-inflammatory properties. Further studies are needed to confirm this hypothesis through experimental validation.
- Antimicrobial Properties : The thiophene moiety has been associated with antimicrobial effects in various studies. Investigating the compound's efficacy against specific bacterial strains could provide valuable insights into its therapeutic potential.
- Cancer Therapeutics : Given its structural characteristics, there is potential for this compound to be explored as a lead structure in cancer drug development. Its interaction with pathways involved in tumor growth and progression warrants further investigation through preclinical studies.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNS/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWJFMBQBIQHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(S2)Cl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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